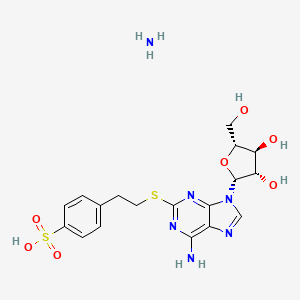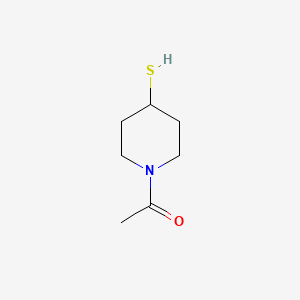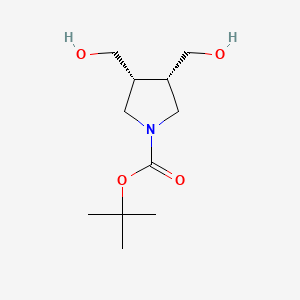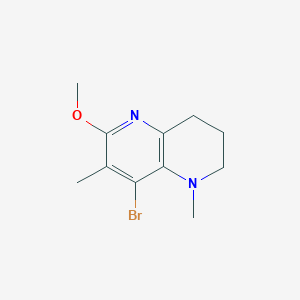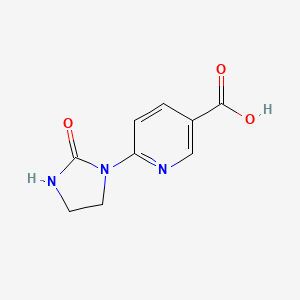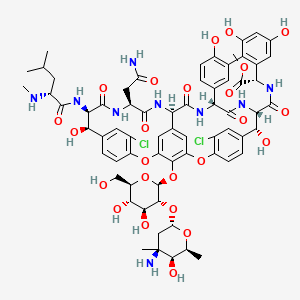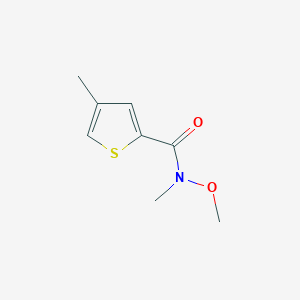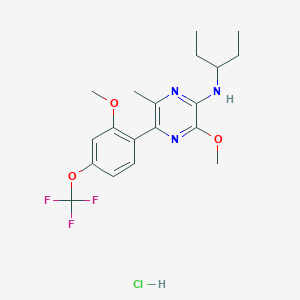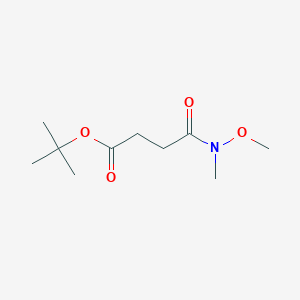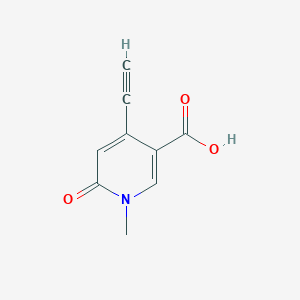
Acide 4-éthynyl-1-méthyl-6-oxo-1,6-dihydropyridine-3-carboxylique
Vue d'ensemble
Description
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
“Acide 4-éthynyl-1-méthyl-6-oxo-1,6-dihydropyridine-3-carboxylique” a été trouvé pour avoir des propriétés antioxydantes . Cela signifie qu'il peut potentiellement être utilisé dans des traitements qui nécessitent la réduction du stress oxydatif dans l'organisme.
Activité anticancéreuse
Ce composé a montré des activités anticancéreuses . Bien que les mécanismes exacts ne soient pas clairs, il pourrait potentiellement être utilisé dans le développement de nouveaux traitements contre le cancer.
Activité anti-inflammatoire
Le composé a démontré des fonctions anti-inflammatoires . Il cible le blocage de l'activité de la luciférase médiée par AP-1, ce qui implique qu'il a une fonction anti-inflammatoire . Cela suggère une utilisation potentielle dans les traitements des maladies caractérisées par l'inflammation.
Activité antidiabétique
Le composé a montré des propriétés antidiabétiques . Cela suggère qu'il pourrait potentiellement être utilisé dans le traitement du diabète.
Activité anti-obésité
Ce composé a également démontré des activités anti-obésité . Cela suggère une utilisation potentielle dans les traitements de l'obésité.
Activité anti-angiogénique
Le composé a montré des propriétés anti-angiogéniques . Cela signifie qu'il peut potentiellement être utilisé dans des traitements qui nécessitent l'inhibition de la formation de vaisseaux sanguins.
Mécanisme D'action
Target of Action
A structurally similar compound, 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, has been reported to target ap-1, a transcription factor that regulates gene expression in response to a variety of stimuli .
Mode of Action
It is known that 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide blocks the activity of ap-1 . This suggests that 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may affect pathways regulated by this transcription factor .
Result of Action
The inhibition of ap-1 by 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suggests that it may have anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in anti-inflammatory pathways. Specifically, it targets and blocks AP-1-mediated luciferase activity, which implies its anti-inflammatory function . This interaction suggests that 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid may modulate inflammatory responses by inhibiting key signaling pathways.
Cellular Effects
The effects of 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its anti-inflammatory properties are evident in its ability to inhibit AP-1-mediated luciferase activity, which affects gene expression related to inflammation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It inhibits AP-1-mediated luciferase activity, which is a crucial step in the inflammatory response . This inhibition likely occurs through direct binding to the AP-1 complex or associated regulatory proteins, leading to reduced transcription of pro-inflammatory genes. Additionally, the compound may influence enzyme activity, either by direct inhibition or activation, resulting in changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of 4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory activity without noticeable adverse effects . At higher doses, toxic or adverse effects may occur, including potential cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without inducing toxicity.
Metabolic Pathways
4-Ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways is evident in its ability to modulate enzyme activity, leading to changes in the concentration of key metabolites . These interactions suggest that the compound may play a role in regulating cellular energy balance and metabolic homeostasis.
Propriétés
IUPAC Name |
4-ethynyl-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-3-6-4-8(11)10(2)5-7(6)9(12)13/h1,4-5H,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQNLEOWOUZLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


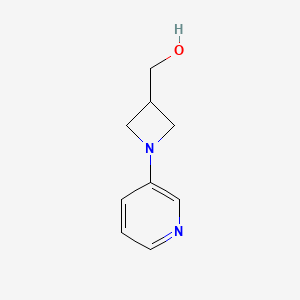
![3-{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1472777.png)

